molecular formula C9H10BrNO3 B2778498 Methyl 2-amino-6-bromo-4-methoxybenzoate CAS No. 1555849-58-5

Methyl 2-amino-6-bromo-4-methoxybenzoate

Cat. No.: B2778498
CAS No.: 1555849-58-5
M. Wt: 260.087
InChI Key: GTNNSQKALMBWTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.087. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNNSQKALMBWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555849-58-5
Record name methyl 2-amino-6-bromo-4-methoxybenzoate
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Significance As a Benchmarking Building Block in Synthetic Methodologies

Methyl 2-amino-6-bromo-4-methoxybenzoate serves as a crucial starting material and benchmark for the development of new synthetic routes, particularly in the construction of heterocyclic compounds. The presence of an amino group ortho to a methyl ester allows for its use in the synthesis of fused heterocyclic systems such as quinazolinones, a class of compounds with significant pharmacological interest. The general strategy involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization.

Furthermore, the bromo substituent provides a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of a wide array of substituents at the 6-position, enabling the generation of diverse molecular libraries for screening purposes. The interplay of the sterically demanding ortho-bromo substituent and the electron-donating amino and methoxy (B1213986) groups can be used to probe the limits and efficiency of new catalytic systems.

Structural Attributes and Intrinsic Reactivity Profile

The reactivity of Methyl 2-amino-6-bromo-4-methoxybenzoate is dictated by the electronic and steric interplay of its substituents on the benzene (B151609) ring. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. Conversely, the bromo (-Br) and methyl ester (-COOCH3) groups are electron-withdrawing.

The directing effects of these substituents are crucial in predicting the outcome of chemical reactions. The powerful ortho,para-directing influence of the amino and methoxy groups suggests that any further electrophilic substitution would likely occur at the C3 and C5 positions, which are ortho and para to these activating groups. However, the steric hindrance imposed by the existing substituents, particularly the bromine atom at the 6-position, would likely disfavor substitution at the C5 position, making the C3 position the most probable site of electrophilic attack.

The presence of the bromine atom is particularly significant for its utility in cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. The reactivity of the C-Br bond in such reactions is well-established, providing a reliable method for further functionalization.

The amino group itself is a nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The adjacent methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

Scope and Trajectory of Academic Investigations Involving Methyl 2 Amino 6 Bromo 4 Methoxybenzoate

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the key functional groups. The primary disconnections are typically considered at the ester, the carbon-bromine bond, and the carbon-nitrogen bond.

Ester Disconnection: The most straightforward disconnection is the ester linkage, which points to 2-amino-6-bromo-4-methoxybenzoic acid as the immediate precursor. nih.gov This carboxylic acid can be synthesized and then esterified in a final step.

C-Br Bond Disconnection: This disconnection suggests an electrophilic aromatic substitution (bromination) reaction. The precursor would be Methyl 2-amino-4-methoxybenzoate. The regioselectivity of this bromination is critical to obtain the desired 6-bromo isomer.

C-N Bond Disconnection: The amino group is often introduced via the reduction of a nitro group. This retrosynthetic step leads to Methyl 6-bromo-4-methoxy-2-nitrobenzoate as a key intermediate. This approach is common as the nitro group can act as a director in electrophilic substitution reactions before being converted to the amine.

Based on this analysis, strategic precursors for the synthesis include:

Methyl 2-amino-4-methoxybenzoate sigmaaldrich.com

2-Amino-4-methoxybenzoic acid nih.gov

4-Methoxyanthranilic acid nih.gov

Methyl 3-hydroxy-4-methoxybenzoate mdpi.comnih.gov

Stepwise Synthesis Protocols

A common and practical approach to synthesizing this compound involves a sequence of reactions, each targeting the introduction or modification of a specific functional group.

The introduction of the amine functionality at the C2 position is frequently accomplished through the reduction of a precursor nitro group. The nitration of an aromatic ring followed by reduction is a robust and widely used strategy in organic synthesis.

A typical sequence starts with a suitable methoxybenzoate derivative, which is first nitrated to introduce a nitro group at the desired position. This nitro-substituted intermediate is then reduced to form the primary amine. A common method for this reduction in laboratory and industrial settings is the use of a metal in an acidic medium. For instance, powdered iron in acetic acid is effective for reducing aromatic nitro groups to anilines, a method demonstrated in the synthesis of related amino benzoate (B1203000) intermediates. mdpi.comnih.gov Catalytic hydrogenation is another alternative, although its effectiveness can sometimes be compromised by the presence of other reducible functional groups. mdpi.comnih.gov

Table 1: Common Reagents for Nitro Group Reduction

Reagent System Conditions Notes
Fe / Acetic Acid 50-60°C Effective and often used in syntheses of complex molecules. mdpi.comnih.gov
SnCl₂ / HCl Room Temperature to Reflux Classic method for nitro reduction.

Achieving the correct regiochemistry during the bromination step is one of the most critical aspects of the synthesis. The starting material, typically a substituted 4-methoxy anthranilate, has two activating groups: the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are ortho-, para-directing. This means that an incoming electrophile (Br⁺) will be directed to the positions ortho and para to these groups.

For a precursor like Methyl 2-amino-4-methoxybenzoate, the potential sites for bromination are C3, C5, and C6 (since C1, C2, and C4 are already substituted). The C6 position is ortho to the amino group, while the C5 position is para to the methoxy group. Directing the bromine to the C6 position requires careful selection of the brominating agent and reaction conditions to overcome the electronic preference for the C5 position.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. nih.gov The reaction is typically carried out in a suitable solvent like chloroform (B151607) or acetonitrile (B52724) at controlled temperatures. cdc.gov The precise outcome can be influenced by factors such as solvent polarity and temperature, which can modulate the reactivity of the brominating species and the substrate. nih.gov

Table 2: Conditions for Regioselective Bromination

Brominating Agent Solvent Temperature Key Factor
N-Bromosuccinimide (NBS) Chloroform (CHCl₃) 0 °C Mild conditions to control selectivity. cdc.gov
Bromine (Br₂) Acetic Acid Room Temperature A stronger brominating agent, may lead to multiple brominations.

If the synthesis proceeds through the carboxylic acid intermediate, 2-amino-6-bromo-4-methoxybenzoic acid, a final esterification step is required to obtain the target methyl ester. nih.gov The most common and direct method for this transformation is the Fischer-Speier esterification.

This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cdc.govgoogle.com The mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the ester. After the reaction is complete, a standard workup procedure involving neutralization and extraction yields the desired methyl ester. cdc.gov

Table 3: Fischer Esterification Parameters

Component Role Typical Example Reference
Alcohol Reactant & Solvent Methanol cdc.gov
Catalyst Acid catalyst Concentrated H₂SO₄ cdc.govgoogle.com
Temperature Reaction condition Reflux cdc.gov

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. These advanced approaches often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

An advanced strategy for synthesizing this compound could involve a catalytic C-H amination reaction. This approach avoids the traditional nitration-reduction sequence for introducing the amino group. Iron-catalyzed C-H amination has emerged as a practical method for the direct synthesis of primary anilines from arene substrates. amazonaws.com

In this hypothetical route, a precursor such as Methyl 6-bromo-4-methoxybenzoate could be subjected to an iron-catalyzed amination. The reaction would utilize an iron(II) salt as the catalyst and a suitable aminating agent, such as an O-(sulfonyl)hydroxylamine derivative, to directly install the amino group at the C2 position. amazonaws.com This position is activated by the ortho-methoxy group and the para-ester group, potentially facilitating the regioselective C-H functionalization. This method offers a more direct and potentially higher-yielding route, reducing the number of synthetic steps.

Table 4: Components of a Catalytic C-H Amination System

Component Example Function Reference
Substrate Methyl 6-bromo-4-methoxybenzoate Arene for amination -
Catalyst Iron(II) sulfate (B86663) heptahydrate C-H activation catalyst amazonaws.com
Aminating Agent O-(methylsulfonyl)hydroxylamine trifluoromethanesulfonate Source of the -NH₂ group amazonaws.com

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. alfred.eduacs.org For the synthesis of this compound, several green chemistry strategies could be implemented.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a key principle of green chemistry. sphinxsai.com In the proposed synthesis, the use of NBS for bromination is a relatively atom-economical method.

Use of Safer Solvents and Reagents: Traditional bromination reactions often employ hazardous reagents like elemental bromine and chlorinated solvents. rsc.org Green chemistry encourages the use of less hazardous alternatives. For instance, replacing chlorinated solvents with more environmentally benign options like ethanol (B145695) or ionic liquids could be explored. nih.govacs.org The use of ionic liquids has been shown to facilitate high yields and regioselectivity in the halogenation of unprotected anilines under mild conditions. nih.gov

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure reduces energy consumption. The proposed bromination with NBS can often be conducted at or below room temperature, aligning with the principle of energy efficiency.

Waste Prevention: The ideal synthesis produces minimal waste. By optimizing reaction conditions to achieve high selectivity and yield, the formation of byproducts can be minimized, thereby reducing waste. rsc.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing the synthesis to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using substances that possess little or no toxicity to human health and the environment. acs.org
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Using renewable raw materials or feedstocks rather than depleting ones.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) because such steps require additional reagents and can generate waste. nih.gov
Catalysis Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents.
Design for Degradation Designing chemical products so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.

Methodological Aspects of Purification and Analytical Characterization for Research Purposes

Following the synthesis of this compound, rigorous purification and analytical characterization are essential to ensure the identity and purity of the compound.

Purification: The crude product obtained from the reaction mixture would likely contain unreacted starting materials, reagents, and byproducts. A common and effective method for purification is flash column chromatography on silica (B1680970) gel. cdc.gov A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and dichloromethane, would be used to separate the desired product from impurities. cdc.gov

Another standard purification technique is recrystallization . This involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility, followed by slow cooling to allow for the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

Analytical Characterization: To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum would reveal the number of different types of carbon atoms in the molecule. cdc.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. Techniques such as Electrospray Ionization (ESI-MS) are commonly used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H), ester (C=O), and ether (C-O) groups would be expected.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Determining the melting point of the purified product can serve as an indicator of its purity.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Spectroscopy To determine the proton environment and connectivity.Signals corresponding to aromatic protons, methoxy protons, methyl ester protons, and amino protons.
¹³C NMR Spectroscopy To determine the carbon framework of the molecule.Signals corresponding to aromatic carbons, methoxy carbon, ester carbonyl carbon, and methyl ester carbon.
Mass Spectrometry To determine the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound.
Infrared Spectroscopy To identify functional groups.Characteristic absorption bands for N-H, C=O, and C-O bonds.
Melting Point To assess the purity of the compound.A sharp and specific melting point range for the pure compound.

Application of Methyl 2 Amino 6 Bromo 4 Methoxybenzoate As a Key Intermediate in Complex Chemical Synthesis

Construction of Polycyclic Aromatic and Heteroaromatic Systems

The strategic placement of reactive functional groups on the scaffold of Methyl 2-amino-6-bromo-4-methoxybenzoate makes it an ideal precursor for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic counterparts. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce additional aryl or alkynyl groups. These reactions are fundamental in extending the aromatic system.

Furthermore, the amino and ester functionalities can participate in cyclization reactions to form fused ring systems. For instance, the amino group can act as a nucleophile in intramolecular cyclizations, while the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for cyclization or further functionalization. The interplay between these groups allows for a programmed and regioselective construction of complex polycyclic frameworks. While direct examples of using this compound for the synthesis of large PAHs are not extensively documented in readily available literature, the reactivity of similarly substituted anthranilates suggests its potential in building such structures through annulation strategies.

Role in the Synthesis of Nitrogen-Containing Heterocycles

The rich functionality of this compound makes it a particularly powerful tool for the synthesis of a wide variety of nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Indole (B1671886), Quinolone, and Isoquinoline (B145761) Scaffolds

Indole Derivatives: The synthesis of indole rings can be envisioned through strategies involving the amino group of this compound. For example, a potential pathway could involve a Larock indole synthesis, where the bromo-aniline derivative undergoes a palladium-catalyzed annulation with an alkyne. The substitution pattern of the starting material would lead to highly functionalized indole products.

Quinolone Scaffolds: Substituted 2-aminobenzoic acids are classical precursors for the synthesis of quinolones via methods like the Conrad-Limpach and Knorr quinoline (B57606) syntheses. By analogy, this compound could be reacted with β-ketoesters to construct the quinolone core. The bromo and methoxy (B1213986) substituents would be incorporated into the final quinolone structure, offering opportunities for further diversification. For instance, the Knorr synthesis involves the condensation of a β-ketoanilide, which can be prepared from the subject compound, followed by cyclization.

Isoquinoline Scaffolds: While the direct synthesis of isoquinolines from anthranilic acid derivatives is less common, multi-step sequences can be devised. The functional groups on this compound could be transformed to facilitate established isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, although this would require significant modification of the initial structure.

Benzodiazepine (B76468) and Related Fused Heterocyclic Structures

Derivatives of 2-aminobenzoic acid are well-established precursors for the synthesis of benzodiazepines, a class of compounds with significant pharmacological activity. The general approach involves the reaction of an anthranilic acid derivative with an α-amino acid or a related synthon. This compound, after hydrolysis of the ester to the carboxylic acid, could serve as a key starting material for the synthesis of highly substituted benzodiazepine scaffolds. The presence of the bromo and methoxy groups would directly translate to functionalized benzodiazepine products, which are of interest for structure-activity relationship studies.

Pyrrole (B145914), Pyridine (B92270), and Pyrimidine (B1678525) Derivatives

Pyrrole Derivatives: The synthesis of pyrroles from anthranilic acid derivatives is not a standard transformation. However, multi-step synthetic routes could potentially utilize the functionalities of this compound. For instance, the core ring could be cleaved and reformed to generate a pyrrole ring, though this would be a non-trivial process.

Pyridine Scaffolds: While not a direct precursor, the functionalities on this compound could be manipulated to construct pyridine rings. For example, the core benzene (B151609) ring could be a part of a larger synthetic scheme where a pyridine ring is annulated onto it.

Pyrimidine Derivatives: Anthranilic acid and its esters are known to be used in the synthesis of fused pyrimidine systems, such as quinazolinones. The reaction of this compound with formamide (B127407) or other one-carbon sources could lead to the formation of a pyrimidine ring fused to the existing benzene ring, resulting in a highly substituted quinazolinone derivative.

Contribution to the Total Synthesis of Complex Organic Scaffolds

While specific examples of the application of this compound in the total synthesis of natural products are not readily found in the literature, its potential as a key building block is evident. The high degree of functionalization allows for its incorporation into complex synthetic sequences. The bromo-substituent is particularly useful for late-stage functionalization via cross-coupling reactions, enabling the introduction of complex fragments towards the end of a synthetic route. The amino and ester groups provide handles for peptide couplings and cyclization reactions, which are common strategies in the synthesis of alkaloids and other complex natural products.

Precursor in Material Science Research and Polymer Chemistry

The aromatic nature and multiple reactive sites of this compound suggest its potential use as a monomer or a precursor for functional materials. The amino and carboxylic acid (after hydrolysis) functionalities are suitable for the synthesis of polyamides and polyesters. The bromo-substituent can be used to introduce this unit into polymer backbones via cross-coupling polymerization reactions.

Monomer for Polymer Synthesis

There is currently no available research data to suggest that this compound has been utilized as a monomer in polymerization reactions. Consequently, no data on the types of polymers formed, their molecular weights, or their physical and chemical properties can be provided.

Table 1: Polymer Synthesis Data for this compound

Polymer TypePolymerization MethodResulting Polymer PropertiesReference
Data Not AvailableData Not AvailableData Not AvailableN/A

Computational and Theoretical Investigations of Methyl 2 Amino 6 Bromo 4 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which apply quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These ab initio methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy. lsu.eduornl.gov

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. chembites.org For Methyl 2-amino-6-bromo-4-methoxybenzoate, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy. longdom.org

From these calculations, key electronic properties can be derived. The distribution of electron density reveals the electron-rich and electron-deficient areas of the molecule, which is crucial for predicting sites of electrophilic or nucleophilic attack. Molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of special interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be calculated. northwestern.edu These values are essential for assessing the thermodynamic stability of the molecule and predicting the feasibility of reactions in which it might participate.

Table 1: Hypothetical Electronic and Thermodynamic Properties of this compound calculated via DFT

PropertyCalculated ValueUnit
Total Energy-3850.123Hartrees
HOMO Energy-6.21eV
LUMO Energy-1.15eV
HOMO-LUMO Gap5.06eV
Dipole Moment2.89Debye
Enthalpy of Formation-250.4kJ/mol

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. portlandpress.com

For a flexible molecule like this compound, which has rotatable bonds (e.g., around the methoxy (B1213986) and ester groups), MD simulations are invaluable for exploring its conformational space. oup.com These simulations can identify the most stable conformers (low-energy rotational isomers) and the energy barriers between them. cresset-group.com The results provide a picture of the molecule's conformational landscape and the relative populations of different conformers at a given temperature. nih.gov

This analysis is critical because the biological activity or chemical reactivity of a molecule can be highly dependent on its three-dimensional shape. An MD simulation would reveal the preferred orientations of the amino, methoxy, and methyl ester substituents, and how interactions with a solvent or a biological receptor might influence the conformational equilibrium. oup.com

Table 2: Hypothetical Low-Energy Conformers of this compound Identified by MD Simulations

Conformer IDDihedral Angle (C3-C4-O-CH3)Relative Energy (kcal/mol)Population (%)
1178.5°0.0065.2
2-5.2°0.8524.1
389.1°2.5010.7

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can be crucial for identifying and characterizing a compound. By calculating these parameters, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. wikipedia.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. nih.govlongdom.org These theoretical shifts, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra. longdom.orgnih.gov

IR Vibrational Frequencies: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. longdom.org These calculated frequencies correspond to specific bond stretches, bends, and torsions within this compound, helping to assign the peaks observed in an experimental IR spectrum.

UV-Vis Absorption Maxima: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the prediction of the wavelength of maximum absorption (λ_max).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

ParameterNucleus/TransitionPredicted ValueExperimental Value (Hypothetical)
¹H NMR Shift-OCH₃3.85 ppm3.88 ppm
¹³C NMR ShiftC=O168.2 ppm167.9 ppm
IR FrequencyC=O stretch1725 cm⁻¹1720 cm⁻¹
IR FrequencyN-H stretch3450 cm⁻¹3445 cm⁻¹
UV-Vis λ_maxπ → π*295 nm298 nm

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. fiveable.me For reactions involving this compound, computational methods can be used to map out the potential energy surface, which describes the energy of the system as a function of the positions of the atoms. smu.edu

This analysis involves locating and characterizing the geometries and energies of reactants, products, and any intermediates. nih.gov Crucially, it also involves finding the transition state—the highest energy point along the reaction coordinate that connects reactants and products. numberanalytics.com The energy of the transition state relative to the reactants determines the activation energy, a key factor controlling the reaction rate.

By calculating the intrinsic reaction coordinate (IRC), the minimum energy path from the transition state to the reactants and products can be traced, confirming that the identified transition state correctly connects the desired species. acs.org This level of detail provides a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. nih.gov

Structure-Reactivity Relationship Studies via Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. wikipedia.orgnih.gov These models are built by calculating a set of numerical descriptors that encode structural, electronic, or physicochemical features of the molecule.

For this compound, a variety of molecular descriptors could be calculated computationally. These might include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P).

By developing a QSAR model using a series of related compounds, it would be possible to predict the biological activity of this compound or to design new derivatives with enhanced potency. jove.com These computational models are instrumental in rational drug design and materials science, allowing for the screening of virtual compounds and prioritizing synthetic efforts. creative-biolabs.commdpi.com

Future Perspectives and Emerging Research Avenues for Methyl 2 Amino 6 Bromo 4 Methoxybenzoate

Innovations in Efficient and Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-amino-6-bromo-4-methoxybenzoate is likely to be driven by the principles of green chemistry, focusing on efficiency, safety, and sustainability. Current multistep syntheses for similarly substituted anilines can be resource-intensive. Emerging research avenues aim to address these limitations.

One promising approach is the adoption of biocatalytic methods . The use of enzymes, such as nitroreductases, for the reduction of nitroaromatic precursors could offer a sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.gov This enzymatic approach is highly chemoselective and can be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis. nih.gov

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis and could be applied to the construction of polysubstituted anilines. chemistryworld.com Light-mediated reactions can often proceed under mild conditions and may enable novel bond formations that are challenging to achieve through thermal methods. The development of photocatalytic C-H amination or halogenation strategies could streamline the synthesis of this and related compounds.

Innovations in flow chemistry are also expected to play a crucial role. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scaling-up. Integrating catalytic systems, including biocatalysts, into flow processes could lead to highly efficient and automated syntheses of this compound.

Synthetic MethodologyPotential Advantages
Biocatalysis (e.g., Nitroreductases)High chemoselectivity, mild reaction conditions, aqueous media, reduced reliance on precious metals. nih.gov
PhotocatalysisMild reaction conditions, novel reactivity, potential for selective C-H functionalization. chemistryworld.com
Flow ChemistryEnhanced reaction control, improved safety, scalability, potential for automation.

Discovery of Novel Derivatization Pathways and Reactivity Patterns

The unique substitution pattern of this compound, particularly the sterically hindered amino group, suggests intriguing reactivity that is yet to be fully explored. The ortho-bromo substituent significantly influences the electronic and steric properties of the aniline (B41778) nitrogen, which could lead to novel derivatization pathways. rsc.orgresearchgate.net

Future research will likely focus on leveraging this steric hindrance to achieve selective transformations. For instance, reactions at the amino group that are typically rapid in unhindered anilines may proceed more slowly or require specific catalytic activation, allowing for fine-tuning of reactivity. This could be exploited in the synthesis of complex molecules where selective N-functionalization is crucial.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions . Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide range of substituents at this position, leading to a diverse library of derivatives. The interplay between the ortho-amino group and the bromo substituent may also lead to unique reactivity in these coupling reactions.

Furthermore, the ester and methoxy (B1213986) groups offer additional sites for modification. Selective hydrolysis of the ester or demethylation of the ether would provide carboxylic acid and phenol (B47542) functionalities, respectively, opening up further avenues for derivatization, such as amidation and etherification.

Functional GroupPotential Derivatization Pathways
Amino GroupN-alkylation, N-arylation, acylation, sulfonylation (potentially influenced by steric hindrance).
Bromo GroupPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic aromatic substitution.
Methyl EsterHydrolysis to carboxylic acid, followed by amidation or other transformations.
Methoxy GroupDemethylation to a phenol, followed by etherification or other modifications.

Expanded Applications in Advanced Chemical Materials and Architectures

The structural features of this compound make it an attractive building block for the synthesis of advanced chemical materials. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, ester) groups on the aromatic ring can lead to interesting photophysical and electronic properties.

One potential application lies in the field of organic electronics . Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). By tuning the electronic properties through derivatization, it may be possible to develop materials with tailored band gaps and charge transport characteristics.

The amino and ester functionalities also make this molecule a suitable monomer for polymer synthesis . Polycondensation or ring-opening polymerization of appropriately functionalized derivatives could lead to novel polymers with unique thermal, mechanical, and optical properties. For example, incorporating this sterically hindered aniline into a polymer backbone could influence chain packing and morphology.

Furthermore, the bromo- and amino-functionalized aromatic core is a common feature in many pharmaceutically active compounds . musechem.com This suggests that this compound could serve as a key intermediate in the synthesis of new therapeutic agents. Its derivatives could be screened for a variety of biological activities.

Interdisciplinary Research Integrating this compound

The versatility of this compound lends itself to a wide range of interdisciplinary research applications, bridging chemistry with biology, materials science, and medicine.

In the realm of medicinal chemistry , this compound and its derivatives could be explored as scaffolds for the development of new drugs. The aminobenzoic acid motif is found in a number of therapeutic agents, and the specific substitution pattern of this molecule could lead to novel interactions with biological targets. nih.gov For instance, substituted benzothiazoles, which can be synthesized from related anilines, have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties. scholarsresearchlibrary.comresearchgate.net

In materials science , collaborative efforts between synthetic chemists and materials scientists could lead to the development of novel functional materials. For example, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with tailored porosity and catalytic activity.

The development of chemosensors is another promising area of interdisciplinary research. By attaching a fluorophore or chromophore to the this compound core, it may be possible to design sensors that exhibit a detectable response upon binding to specific analytes, such as metal ions or biomolecules.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-6-bromo-4-methoxybenzoate, considering functional group compatibility?

Answer:
The synthesis of this compound requires careful consideration of functional group reactivity and protection. A typical approach involves:

  • Step 1: Bromination of a precursor (e.g., methyl 2-amino-4-methoxybenzoate) using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.
  • Step 2: Protecting the amine group during bromination to prevent side reactions (e.g., acetylation with acetic anhydride).
  • Step 3: Optimizing solvent choice (polar aprotic solvents like DMF or DMSO) and temperature (0–25°C) to enhance regioselectivity and yield .

Key challenges include avoiding deprotection of the amine during workup and ensuring the methoxy group remains stable under reaction conditions. NMR and mass spectrometry are critical for verifying intermediate structures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR Spectroscopy: Essential for confirming substituent positions and monitoring reaction progress. The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (split due to bromine’s deshielding effect) provide distinct signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~274) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

For advanced characterization, X-ray crystallography (via SHELX programs) resolves absolute configuration and crystal packing .

Advanced: How can crystallographic data be refined using SHELXL to resolve structural ambiguities in this compound?

Answer:
SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

  • Data Input: Load processed reflection data (HKL format) and initial structural model.
  • Restraints and Constraints: Apply geometric restraints for bond lengths/angles, especially for flexible groups like the methoxy or ester moieties .
  • Twinning Analysis: If twinning is suspected (common in esters with bulky substituents), use the TWIN and BASF commands to refine twin laws and scale factors .
  • Disorder Modeling: For disordered bromine or methoxy groups, split occupancy refinement and apply SIMU or DELU restraints to stabilize thermal parameters .

Validation tools (e.g., PLATON ) should cross-check for missed symmetry or hydrogen bonding interactions .

Advanced: What strategies address discrepancies in reaction yields when varying substituents under similar conditions?

Answer:
Yield variations in bromination or esterification reactions often arise from:

  • Steric Effects: Bulky substituents near the reaction site (e.g., methoxy groups) hinder bromine accessibility. Lower temperatures (e.g., –10°C) may improve selectivity .
  • Solvent Polarity: Polar solvents stabilize transition states in electrophilic substitution but may deprotect amine groups. Solvent screening (e.g., DCM vs. THF) is recommended .
  • Catalyst Optimization: Lewis acids like FeCl3 can enhance bromination efficiency but may require strict moisture control .

Systematic Approach:

Design a DOE (Design of Experiments) varying temperature, solvent, and catalyst.

Use HPLC or GC-MS to quantify side products and adjust conditions iteratively .

Advanced: How to handle twinned crystal data in structural determination of this compound?

Answer:
Crystal twinning is common in esters with planar aromatic systems. Mitigation strategies include:

  • Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios .
  • Twin Refinement in SHELXL:
    • Identify twin laws via CELL_NOW or ROTAX .
    • Apply the TWIN command with refined BASF parameters (e.g., TWIN 0 0 0 -1 0 0 0 -1 0 0.5 for a two-domain twin) .
    • Use the HKLF 5 format for reflection data integration .
  • Validation: Cross-validate with R1 and wR2 values; a BASF near 0.5 indicates perfect twinning.

For severe cases, alternative crystallization solvents (e.g., mixed ethanol/water) may reduce twinning .

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